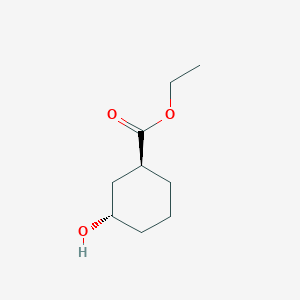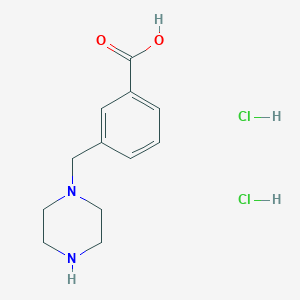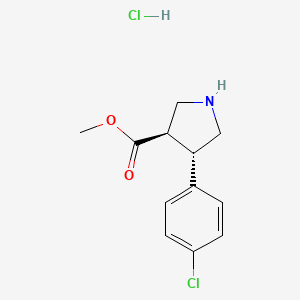
(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid” is a chemical compound. It is also known as “®-1-Boc-3-pyrrolidinecarboxylic acid” or “N-Boc-L-β-proline”. Its empirical formula is C10H17NO4 . Another similar compound is “1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid” with the empirical formula C11H19NO4 .
Synthesis Analysis
The synthesis of compounds with the tert-butoxycarbonyl group has been studied extensively. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . Another study highlighted the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .
Molecular Structure Analysis
The tert-butoxycarbonyl group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The structure of the tert-butoxycarbonyl group is characterized by its empirical formula C5H9O2 .
Chemical Reactions Analysis
The tert-butoxycarbonyl group plays a significant role in chemical reactions. It is used as a protecting group in the synthesis of amines and their derivatives . A study has described a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the tert-butoxycarbonyl group vary. For example, “®-1-Boc-3-pyrrolidinecarboxylic acid” is a powder with a melting point of 138-143 °C and is stored at 2-8°C .
Applications De Recherche Scientifique
(R)-DBFPCA has been used in a wide range of scientific research applications, including materials science, pharmaceuticals, and biochemistry. In materials science, (R)-DBFPCA has been used in the synthesis of polymers and other materials. In pharmaceuticals, (R)-DBFPCA has been used in the synthesis of drugs, including antifungal and anti-inflammatory agents. In biochemistry, (R)-DBFPCA has been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of peptide bonds and the synthesis of peptides.
Mécanisme D'action
The mechanism of action of (R)-DBFPCA is complex and involves a variety of biochemical pathways. In general, (R)-DBFPCA is believed to act by inhibiting the activity of enzymes involved in the synthesis of peptides, such as proteases and peptidases. This inhibition leads to the inhibition of protein synthesis and the disruption of normal cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-DBFPCA are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the synthesis of peptides and proteins. In addition, (R)-DBFPCA has been shown to inhibit the growth of certain types of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-DBFPCA in laboratory experiments has several advantages. It is a versatile building block for organic synthesis and can be used in a variety of reactions. In addition, (R)-DBFPCA is relatively inexpensive and can be easily obtained. However, (R)-DBFPCA is a chiral molecule and can be difficult to synthesize in an enantiomerically pure form.
Orientations Futures
There are a number of potential future directions for (R)-DBFPCA research. One potential direction is the development of more efficient and cost-effective methods for the synthesis of (R)-DBFPCA. Additionally, further research into the biochemical and physiological effects of (R)-DBFPCA could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of (R)-DBFPCA could lead to the development of more effective inhibitors of peptide synthesis and protein synthesis.
Méthodes De Synthèse
(R)-DBFPCA can be synthesized through a variety of methods, including the classical Wittig reaction and the more recently developed asymmetric synthesis. The Wittig reaction is a classic route for the synthesis of (R)-DBFPCA and involves the use of a Wittig reagent, such as triphenylphosphonium ylide, to form an alkene from an aldehyde or ketone substrate. The asymmetric synthesis of (R)-DBFPCA involves the use of chiral auxiliaries and catalysts to promote the formation of the desired enantiomer.
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLYGCFFXJNQM-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@@H]1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

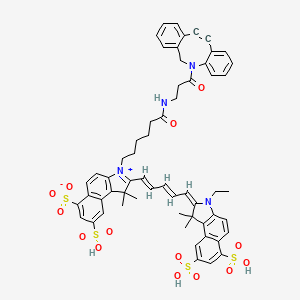
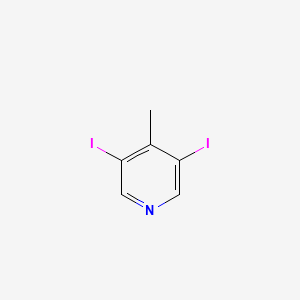
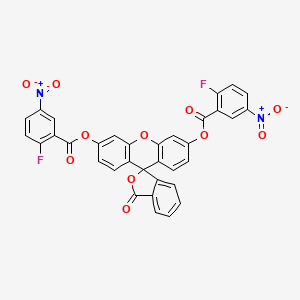

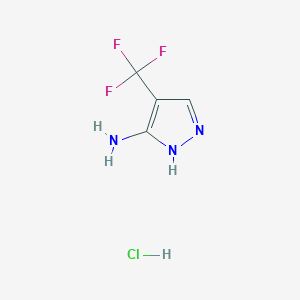
![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)
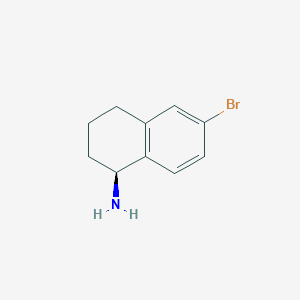
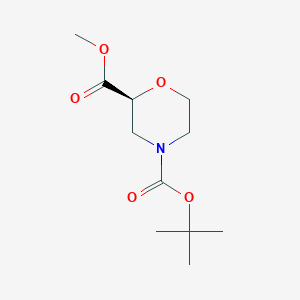
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
